molecular formula C9H11NO B008427 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one CAS No. 102879-33-4

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one

Cat. No.: B008427
CAS No.: 102879-33-4
M. Wt: 149.19 g/mol
InChI Key: NAVNEMDRBCCOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one is a privileged chemical scaffold of significant interest in medicinal chemistry and drug discovery. This tetrahydroisoquinoline derivative serves as a key synthetic intermediate and core structure for developing novel bioactive molecules, particularly in oncology research. Key Research Applications and Value: Anticancer Agent Development: The tetrahydroisoquinoline core is a recognized pharmacophore in anticancer research. Recent studies have identified novel 5,6,7,8-tetrahydroisoquinoline derivatives exhibiting potent cytotoxic activity against human cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF7), with demonstrated low micromolar IC50 values . These compounds can induce apoptosis and cause cell cycle arrest, making them promising candidates for further development. Enzyme Inhibition: Derivatives of this scaffold have shown potent inhibitory activity against critical enzyme targets. Research highlights include compounds acting as potent CDK2 inhibitors (IC50: 0.149 µM) and significant DHFR inhibitors (IC50: 0.199 µM), both of which are validated targets in cancer therapy . The structure is also relevant for developing inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a kinase involved in multiple signaling pathways and an emerging target in oncology and neurodegenerative diseases . Alkaloid Synthesis and Beyond: This compound is a key precursor in the asymmetric synthesis of tetrahydroisoquinoline (THIQ) alkaloids, a large class of natural products with diverse pharmacological activities . Over 3,000 compounds possess or derive from the THIQ substructure, found in pharmaceuticals such as the anticancer agent Trabectedin and the Huntington's disease treatment Tetrabenazine . Its utility also extends to serving as a ligand in metal complexes for catalytic applications like asymmetric transfer hydrogenation (ATH) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVNEMDRBCCOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CNC(=O)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one can be achieved through several methods:

    Reduction of Isoquinoline Derivatives: One common method involves the reduction of isoquinoline derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This process selectively reduces the aromatic ring to yield the tetrahydroisoquinoline structure.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as N-acylated phenylethylamines, under acidic conditions. This method typically requires strong acids like sulfuric acid or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often employs scalable hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions is optimized to ensure the selective reduction of the isoquinoline ring without over-reduction or side reactions.

Chemical Reactions Analysis

Pictet-Spengler Cyclization

This reaction forms tetrahydroisoquinoline derivatives via acid-catalyzed condensation with aldehydes.

  • Mechanism :
    • Formation of an iminium ion intermediate.
    • 6-endo-trig cyclization to restore aromaticity .
  • Example :
    Reaction with dopamine and aldehydes (e.g., propanal) yields substituted tetrahydroisoquinolines (THI) and iso-tetrahydroisoquinolines (isoTHI) as side products .
Reactants Conditions Products Yield
Dopamine + PropanalPhosphate buffer, 23°CTHI (Peak 2), isoTHI (Peak 3) 45–60%

S-Alkylation and Thorpe-Ziegler Cyclization

The thione derivative undergoes S-alkylation followed by cyclization to form fused heterocycles .

  • Steps :
    • S-Alkylation : React with α-halo carbonyl compounds (e.g., chloroacetone) in ethanol/sodium acetate.
    • Thorpe-Ziegler Cyclization : Heat with sodium ethoxide to form thieno[2,3-c]isoquinolines .
Substrate Reagent Product Application
3-Thioxo derivativeChloroacetone2-Acetylthieno[2,3-c]isoquinolineAntimicrobial agents

Electrophilic Aromatic Substitution

The nitrogen atom and aromatic ring participate in electrophilic reactions :

  • Nitration : Introduces nitro groups at para positions.
  • Sulfonation : Forms sulfonic acid derivatives under acidic conditions.
Reaction Conditions Outcome
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro derivative
SulfonationH₂SO₄, 100°C5-Sulfo derivative

Oxidation

  • Forms N-oxide derivatives using H₂O₂/SeO₂ .
  • Example :
    Oxidation of the piperidinyl moiety enhances antibacterial activity .

Reduction

  • The ketone group at position 3 is reduced to an alcohol using NaBH₄ or LiAlH₄ .
Reaction Reagent Product
Ketone reductionNaBH₄ in MeOH3-Hydroxy derivative

Mannich Reaction

Forms β-amino carbonyl derivatives via condensation with formaldehyde and amines .

  • Application : Synthesis of neuroactive compounds targeting serotonin receptors .
Reactants Conditions Product
Tetrahydroisoquinolinone + R₂NHHCHO, EtOH, ΔN-Substituted β-amino ketone

Cyclocondensation with Heterocycles

Reacts with 2,5-dimethoxytertahydrofuran in acetic acid to form pyrrolyl-fused derivatives .

  • Example :
    Synthesis of 1-pyrrolyl-2-substituted isoquinolines (e.g., 5a , 5b ) with antifungal activity .

Key Research Findings

  • Antimicrobial Activity :
    • S-Alkylated derivatives showed MIC values of 4–16 µg/mL against S. aureus and C. albicans, comparable to ampicillin .
  • Antioxidant Properties :
    • Pyrrolyl derivatives exhibited radical scavenging activity (IC₅₀ = 8–12 µM ), outperforming vitamin C in some cases .
  • Enzyme Inhibition :
    • Fused thieno derivatives inhibited CDK2 (IC₅₀ = 0.149 µM) and DHFR (IC₅₀ = 0.199 µM) , suggesting anticancer potential .

Scientific Research Applications

Medicinal Chemistry

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one has garnered attention for its potential therapeutic effects:

  • Neuroprotective Properties : Research indicates that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
  • Anticancer Activity : Various studies have shown that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines. For instance, compounds derived from this compound have been tested against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29), demonstrating significant cytotoxicity .
  • Antioxidant Effects : Some derivatives have been found to possess antioxidant properties superior to Vitamin C. This characteristic is crucial in developing drugs aimed at reducing oxidative stress in cells .

Biological Applications

The compound's role extends into biological research:

  • Enzyme Inhibition : New tetrahydroisoquinoline derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are critical targets in cancer therapy .
  • Anti-inflammatory Effects : Studies suggest that these compounds can inhibit inflammatory pathways by modulating enzyme activity related to inflammation .

Industrial Applications

In industry, this compound is utilized for:

  • Synthesis of Fine Chemicals : It serves as a precursor in the synthesis of various complex organic molecules including dyes and pigments .
  • Material Science : Its derivatives are explored for their electronic and optical properties in the development of advanced materials .

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Study on Anticancer Activity Evaluated antiproliferative effects on various cancer cell linesSignificant cytotoxicity was observed in HeLa and HT-29 cells
Research on Neuroprotective Effects Investigated the modulation of neurotransmitter systemsPotential therapeutic implications for neurodegenerative diseases
Antioxidant Activity Assessment Compared antioxidant properties with Vitamin CSome derivatives exhibited higher antioxidant activity

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor of various enzymes by binding to their active sites. This inhibition can modulate enzymatic activity and affect metabolic pathways.

    Receptor Binding: The compound can interact with specific receptors in the body, influencing signal transduction pathways. This interaction can lead to changes in cellular responses and physiological effects.

Comparison with Similar Compounds

Structural and Functional Modifications

Substituent Effects on Bioactivity
  • Anticancer Activity: Derivatives bearing 4-(N,N-dimethylamino)phenyl (e.g., compounds 7e, 8d) exhibit potent anticancer activity by dual inhibition of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), outperforming doxorubicin in apoptosis induction and cell cycle arrest .
  • Nitrophenyl Derivatives: Compounds with 3- or 4-nitrophenyl groups (e.g., 2a,b) demonstrate enhanced antioxidant properties via hydrogen atom transfer mechanisms, comparable to vitamin C, but show moderate antiproliferative activity compared to dimethylaminophenyl analogs .
Key Structural Comparisons
Compound Substituents Biological Activity Target Enzymes/Pathways
5,6,7,8-Tetrahydroisoquinolin-3(2H)-one Base scaffold Reference compound N/A
7e 4-(N,N-Dimethylamino)phenyl, thioacetamide Anticancer (IC50 < 1 µM) DHFR, CDK2
8d Thieno[2,3-c]isoquinoline core Apoptosis induction CDK2, G2/M arrest
2a,b 3-/4-Nitrophenyl Antioxidant (DPPH IC50 ~10 µM) ROS scavenging
6l Triazole-fused hybrid Neurotrophic activity BDNF/NGF signaling

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Nitrophenyl derivatives (logP ~2.5) are more lipophilic than dimethylaminophenyl analogs (logP ~1.8), influencing blood-brain barrier permeability .
  • Solubility : Hydroxyl or acetylated derivatives (e.g., 7c , 7d ) show improved aqueous solubility (>10 mg/mL) due to hydrogen-bonding capacity .
  • Metabolic Stability: Thieno-fused derivatives (e.g., 8a-d) resist CYP450-mediated oxidation, enhancing in vivo half-life .

Anticancer Agents

  • 7e and 8d inhibit DHFR with Ki values of 12 nM and 9 nM, respectively, outperforming methotrexate (Ki = 18 nM) .
  • 4-Chlorophenyl derivatives (e.g., 7c ) induce caspase-3 activation in MCF-7 cells, with IC50 values ~5 µM .

Neurotrophic Agents

  • Triazole hybrid 6l stimulates neurite outgrowth in PC12 cells at 100 nM, comparable to nerve growth factor (NGF) .

Antioxidant Properties

  • Nitrophenyl derivatives scavenge DPPH radicals with EC50 values of 8–12 µM, rivaling ascorbic acid (EC50 = 6 µM) .

Biological Activity

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one (THIQ) is an organic compound with a molecular formula of C9_9H11_{11}NO. It is a derivative of isoquinoline and has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

THIQ has been investigated for its effects on various cellular processes and molecular pathways. Its biological activity includes:

  • Antitumor Effects : THIQ derivatives have shown significant cytotoxicity against a variety of cancer cell lines.
  • Neuroprotective Properties : The compound exhibits potential in treating neurological disorders.
  • Enzyme Inhibition : THIQ can inhibit specific enzymes, influencing metabolic pathways and signaling mechanisms.

The biological effects of THIQ are primarily mediated through:

  • Enzyme Inhibition : THIQ acts as an inhibitor by binding to the active sites of various enzymes. This inhibition can modulate enzymatic activity and affect metabolic pathways crucial for cell survival and proliferation.
  • Receptor Binding : The compound interacts with specific receptors, influencing signal transduction pathways. Such interactions can lead to alterations in cellular responses and physiological effects.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of THIQ derivatives on several cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism
(R)-5aA27805.4Induces mitochondrial membrane depolarization and ROS production
7eA5490.149CDK2 inhibitor causing G2/M phase arrest
8dMCF70.199DHFR inhibitor causing S phase arrest

The most active compound, (R)-5a, was able to induce changes in cell cycle phases and significantly increase apoptosis rates in treated cells .

Neuroprotective Effects

Studies have also explored the neuroprotective potential of THIQ derivatives in animal models. For instance, compounds were assessed for their ability to mitigate seizures induced by pentylenetetrazole (PTZ), demonstrating anticonvulsant properties . The therapeutic index (TI) was calculated to evaluate the safety and efficacy of these compounds.

Case Studies

  • Anticancer Activity : A study evaluated a series of tetrahydroisoquinoline derivatives for their cytotoxic effects against human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29). Compounds exhibited IC50_{50} values ranging from 5.4 to 17.2 µM, indicating significant anticancer potential .
  • Neurotoxicity Assessment : The neurotoxic effects of THIQ derivatives were assessed using the "rotating rod" test in mice. Results indicated that certain compounds caused movement coordination disorders at higher doses but were effective at lower doses in preventing seizures .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one and its derivatives?

  • Methodology :

  • Reduction of nitrovinyl precursors : For example, LiAlH4 in THF reduces (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine to yield ethylamine derivatives (61% yield) .

  • Cyclization reactions : Refluxing ethylamine derivatives with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in ethanol under argon forms hexahydroisoquinoline derivatives .

  • Alkylation : Substitution at the nitrogen atom using alkyl halides (e.g., 1-chloro-3-iodopropane) in the presence of NaH in DMF .

    • Table 1 : Synthetic Routes and Yields
PrecursorReagents/ConditionsProductYieldReference
(E)-6-(2-Nitrovinyl) compoundLiAlH4, THF, 20 h, rtEthylamine derivative61%
Ethylamine derivative3,4,5-Trimethoxybenzaldehyde, EtOHHexahydroisoquinoline derivative53%*
6-Nitro-dihydroquinolinoneNaH, 1-chloro-3-iodopropane, DMF1-(3-Chloropropyl)-dihydroquinolinone~70%**

*After purification; **Estimated from described protocol.

Q. How is purification typically achieved for this compound and its derivatives?

  • Methodology :

  • Column chromatography : Silica gel columns with gradients of DCM:MeOH:NH3 (e.g., 9:1:0.2) are effective for isolating polar derivatives .
  • Acid-base extraction : For hydrochloride salts, basifying with NaOH (pH >12) and extracting with DCM removes impurities .
  • Recrystallization : Ethanol or ethyl acetate is often used for recrystallizing intermediates .

Q. What analytical techniques are critical for confirming the structure of novel tetrahydroisoquinoline derivatives?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR identifies substituent patterns and stereochemistry. For example, ethylamine derivatives show characteristic peaks for benzodioxane and amine protons .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weights, as seen in derivatives like 6-nitro-1-(3-pyrrolidinylpropyl)-dihydroquinolinone (m/z calculated: 314.17) .
  • X-ray crystallography : Used for resolving ambiguous structures, especially in natural product analogs (e.g., tobacco-derived terpenoid alkaloids) .

Advanced Questions

Q. How can researchers optimize reaction yields when introducing substituents to the tetrahydroisoquinoline core?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates for alkylation .
  • Catalyst use : Pd/C under H2 facilitates hydrogenolysis of benzyl groups in intermediates .
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) improve cyclization efficiency .
    • Key Consideration : Steric hindrance from bulky substituents (e.g., trifluoromethyl groups) may require prolonged reaction times or elevated temperatures .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) in structural elucidation?

  • Methodology :

  • Variable temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) in flexible derivatives .
  • Isotopic labeling : Deuterated solvents or 15N-labeled precursors clarify ambiguous proton environments .
  • Comparative analysis : Cross-validate with synthetic standards, as demonstrated in the identification of solanone-related alkaloids .

Q. What strategies are effective for evaluating the biological activity of tetrahydroisoquinoline derivatives (e.g., antitumor properties)?

  • Methodology :

  • In vitro assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) screen for cytotoxicity .

  • Targeted binding studies : Radioligand displacement assays (e.g., CXCR4 antagonism) quantify receptor affinity .

  • ADME profiling : Microsomal stability tests and logP measurements predict pharmacokinetic behavior .

    • Table 2 : Biological Activity of Selected Derivatives
DerivativeTarget/AssayIC50/EC50Reference
Hexahydro-[1,4]dioxinoisoquinolin-7-ylAntitumor (MCF-7)12.5 μM
CXCR4 antagonist (Compound 16)CXCR4 binding8.3 nM
6-Nitro-dihydroquinolinone derivativeCytotoxicity (HeLa)>50 μM

Q. How do electronic and steric effects of substituents influence reactivity in tetrahydroisoquinoline synthesis?

  • Methodology :

  • Electron-withdrawing groups (EWGs) : Nitro groups at position 6 deactivate the ring, necessitating harsher conditions for alkylation .
  • Steric effects : Bulky substituents (e.g., trifluoroacetate) may require stepwise coupling to avoid side reactions .
  • Computational modeling : DFT calculations predict regioselectivity in electrophilic substitution reactions .

Q. What comparative advantages exist between different synthetic routes (e.g., reduction vs. cyclization)?

  • Methodology :

  • Yield vs. scalability : LiAlH4 reductions offer moderate yields (50–70%) but are scalable, whereas catalytic hydrogenation (Pd/C) is greener but requires specialized equipment .
  • Functional group tolerance : Cyclization routes tolerate electron-rich aldehydes but may fail with sterically hindered substrates .
  • Table 1 (see Basic Question 1) provides a direct comparison of yields and conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroisoquinolin-3(2H)-one
Reactant of Route 2
5,6,7,8-Tetrahydroisoquinolin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.